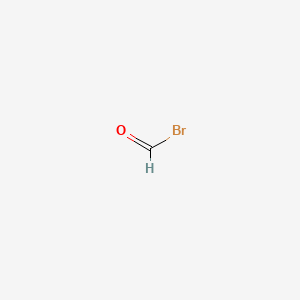
Formyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formyl bromide, also known as bromomethanal, is an organic compound with the molecular formula CHBrO. It is a colorless, highly reactive gas that is primarily used in organic synthesis. The compound is known for its instability and is typically generated in situ for use in various chemical reactions .
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
Formyl bromide undergoes various types of chemical reactions:
Oxidation: It can be oxidized to formic acid or other formyl-containing compounds.
Reduction: Reduction reactions can convert it into methanol or other simpler compounds.
Substitution: It readily participates in substitution reactions, particularly with nucleophiles, to form a variety of products.
Common Reagents and Conditions: Typical reagents include hydrogen bromide, carbon monoxide, and formaldehyde.
Major Products: The major products formed from these reactions include formic acid, methanol, and various substituted formyl compounds.
Wissenschaftliche Forschungsanwendungen
Formyl bromide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of formyl bromide involves its high reactivity due to the presence of both a formyl group and a bromine atom. The formyl group acts as an electrophile, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various chemical reactions to form new carbon-carbon and carbon-heteroatom bonds . The molecular targets and pathways involved include electrophilic aromatic substitution and nucleophilic addition reactions .
Vergleich Mit ähnlichen Verbindungen
Formyl bromide can be compared with other formyl-containing compounds:
Formyl Chloride: Similar to this compound but with chlorine instead of bromine.
Formaldehyde: A simpler compound with a formyl group but without the halogen atom.
Acetyl Bromide: Contains an acetyl group instead of a formyl group.
These comparisons highlight the unique reactivity of this compound due to the presence of the bromine atom, which makes it a valuable reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
7726-11-6 |
|---|---|
Molekularformel |
CHBrO |
Molekulargewicht |
108.92 g/mol |
IUPAC-Name |
formyl bromide |
InChI |
InChI=1S/CHBrO/c2-1-3/h1H |
InChI-Schlüssel |
AIFARXRIYKCEEV-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















